REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[ClH:6].[N:7]1([C:13]2[CH:14]=[N:15][C:16](O)=[N:17][CH:18]=2)[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.CCN(C1C=CC=CC=1)CC.C(=O)([O-])O.[Na+]>C(#N)C.C(Cl)(Cl)Cl>[Cl:6][C:16]1[N:15]=[CH:14][C:13]([N:7]2[CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)=[CH:18][N:17]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
5-morpholin-4-yl-pyrimidin-2-ol hydrochloride
|
Quantity
|
7.49 g
|
Type
|
reactant
|
Smiles
|
Cl.N1(CCOCC1)C=1C=NC(=NC1)O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)C=1C=CC=CC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 7.5 hours
|
Duration
|
7.5 h
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography (silica gel; hexane:ethyl acetate=4:1→1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=N1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |